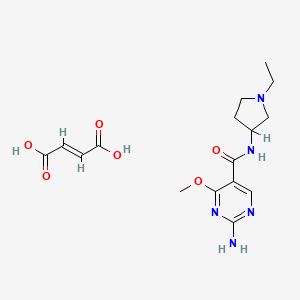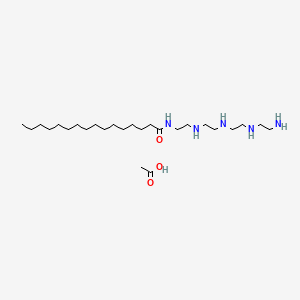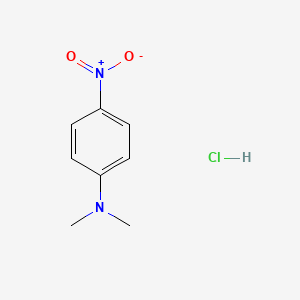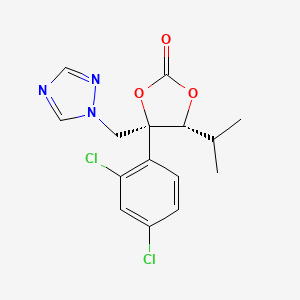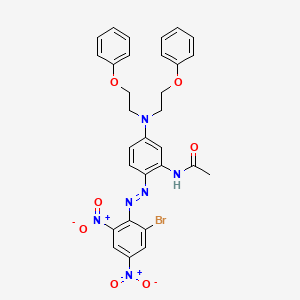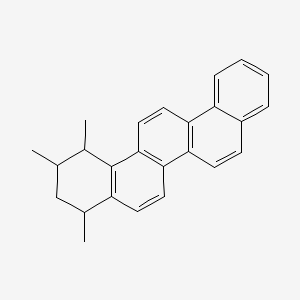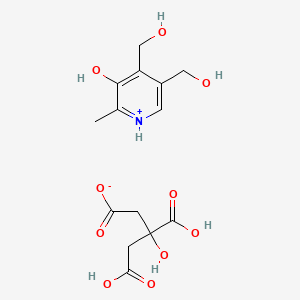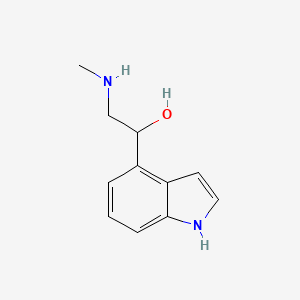
alpha-((Methylamino)methyl)-1H-indole-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((Methylamino)methyl)-1H-indole-4-methanol is a complex organic compound characterized by its unique structure, which includes an indole ring system substituted with a methylamino group and a methanol group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with indole as the core structure.
Reaction Steps: The indole undergoes a series of reactions, including alkylation and methylation, to introduce the methylamino and methanol groups.
Conditions: These reactions are often carried out under controlled conditions, such as specific temperatures and the use of catalysts, to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: The synthetic routes used in laboratory settings are adapted for industrial-scale production, often involving continuous flow reactors and large-scale reactors.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different substituents can replace the existing groups on the indole ring.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, which may have different biological activities.
Reduction Products: Reduced forms of the compound, which can exhibit altered chemical properties.
Substitution Products:
Applications De Recherche Scientifique
Chemistry: Alpha-((Methylamino)methyl)-1H-indole-4-methanol is used as a building block in organic synthesis, contributing to the development of new chemical entities. Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting various diseases. Industry: The compound's unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which alpha-((Methylamino)methyl)-1H-indole-4-methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanisms can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Indole-3-carbinol: Another indole derivative with potential anticancer properties.
Tryptophan: An essential amino acid that serves as a precursor to indole derivatives.
Serotonin: A neurotransmitter derived from tryptophan, sharing structural similarities with indole compounds.
Uniqueness: Alpha-((Methylamino)methyl)-1H-indole-4-methanol stands out due to its specific substitution pattern, which can lead to unique chemical and biological properties compared to other indole derivatives.
Propriétés
Numéro CAS |
86706-29-8 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(1H-indol-4-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C11H14N2O/c1-12-7-11(14)9-3-2-4-10-8(9)5-6-13-10/h2-6,11-14H,7H2,1H3 |
Clé InChI |
GISBUCUQKITVBB-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=C2C=CNC2=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


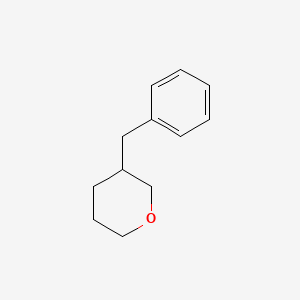
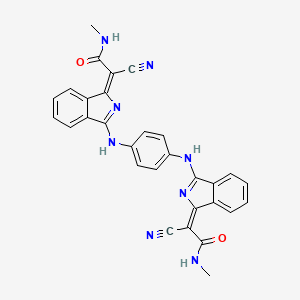
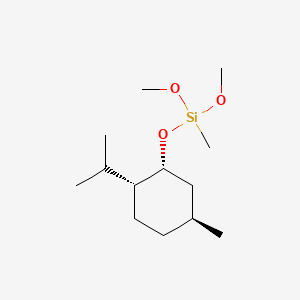
![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)


